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Cat. No.: B1285881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 7-Fluorobenzofuran-3(2H)-one. Due to the limited availability of

complete, publicly accessible experimental spectra for this specific molecule, this document

combines available experimental data with predicted spectroscopic values and data from

analogous compounds. The guide is intended to serve as a valuable resource for researchers

in medicinal chemistry and drug development by offering detailed spectroscopic information,

standardized experimental protocols for data acquisition, and a logical workflow for spectral

analysis. All quantitative data is presented in structured tables for clarity and comparative

purposes.

Introduction
7-Fluorobenzofuran-3(2H)-one is a fluorinated derivative of the benzofuranone scaffold, a

core structure found in numerous biologically active natural products and synthetic compounds.

The introduction of a fluorine atom at the 7-position can significantly influence the molecule's

physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to

biological targets. A thorough understanding of its spectroscopic characteristics is paramount

for its unambiguous identification, purity assessment, and for elucidating its role in various

chemical and biological processes. This guide provides an in-depth look at its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
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Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 7-
Fluorobenzofuran-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the experimental ¹³C NMR data and predicted ¹H

NMR data for 7-Fluorobenzofuran-3(2H)-one.

Table 1: ¹³C NMR Spectroscopic Data for 7-Fluorobenzofuran-3(2H)-one.
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Atom Number
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

C3 192.72 s -

C3a 176.01 s -

C7 166.33 d 256.3

C7a 131.68 d 9.5

C5 130.14 s -

C6 116.26 d 22.7

C2 78.23 s -

Other C 26.83, 24.63 s, s -

Note: The

assignments for

carbons resonating at

26.83 and 24.63 ppm

are not definitively

assigned to the

benzofuranone core

and may correspond

to impurities or

solvent.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for 7-Fluorobenzofuran-3(2H)-one.

Proton(s)
Predicted Chemical

Shift (δ) [ppm]
Predicted Multiplicity

Predicted Coupling

Constants (J) [Hz]

H2 ~ 4.7 - 4.8 s -

H4 ~ 7.6 - 7.7 d ~ 8.0

H5 ~ 7.1 - 7.2 t ~ 8.0

H6 ~ 7.3 - 7.4 dd ~ 8.0, ~ 10.0
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Note: Predicted values are based on standard chemical shift increments and analysis of similar

benzofuranone structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption frequencies for 7-Fluorobenzofuran-3(2H)-one are predicted based

on the analysis of aromatic ketones and fluorinated aromatic compounds.

Table 3: Predicted Infrared (IR) Absorption Frequencies for 7-Fluorobenzofuran-3(2H)-one.

Functional Group
**Predicted Absorption
Range (cm⁻¹) **

Intensity

C=O (Ketone) 1715 - 1735 Strong

C-F (Aromatic) 1200 - 1250 Strong

C-O-C (Ether) 1050 - 1150 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=C (Aromatic) 1450 - 1600 Medium-Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted data for 7-Fluorobenzofuran-3(2H)-one is presented below.

Table 4: Predicted Mass Spectrometry Data for 7-Fluorobenzofuran-3(2H)-one.
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Parameter Value

Molecular Formula C₈H₅FO₂

Molecular Weight 152.12 g/mol

Predicted m/z (M⁺) 152

Key Fragmentation Peaks (Predicted)
m/z 124 (M-CO), m/z 96 (M-CO-CO), m/z 95

(M-CO-CHO)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

NMR Spectroscopy
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with

a cryoprobe.

Sample Preparation: 5-10 mg of 7-Fluorobenzofuran-3(2H)-one is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:
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Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are

referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid 7-Fluorobenzofuran-3(2H)-one is placed

directly onto the ATR crystal.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) with an electrospray ionization

(ESI) source.
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Sample Preparation: A dilute solution of 7-Fluorobenzofuran-3(2H)-one (approximately 1

µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 35 units

Auxiliary Gas Flow Rate: 10 units

Scan Range (m/z): 50 - 500

Resolution: 140,000

Data Processing: The acquired data is processed using the instrument's software to identify

the molecular ion peak and major fragment ions.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of 7-
Fluorobenzofuran-3(2H)-one.
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Caption: Workflow for the spectroscopic characterization and application of 7-
Fluorobenzofuran-3(2H)-one.

Conclusion
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This technical guide provides a foundational spectroscopic dataset for 7-Fluorobenzofuran-
3(2H)-one, crucial for its application in research and development. While a complete set of

experimental data remains to be published, the combination of the available ¹³C NMR data,

predicted spectra, and detailed experimental protocols presented herein offers a robust starting

point for scientists working with this compound. The provided information will aid in the

confirmation of its synthesis, assessment of its purity, and will facilitate further investigations

into its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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